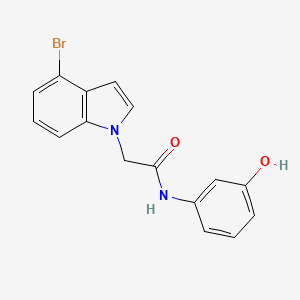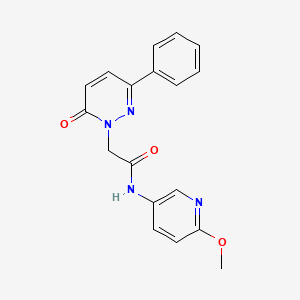![molecular formula C19H21N3O5S B10988886 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B10988886.png)
4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxyphenyl)benzamide: is a chemical compound with the following structure:
C20H22FN3O4S
. GIRK channels play a crucial role in regulating neuronal excitability and are involved in various physiological processes.
Preparation Methods
The synthetic routes for this compound involve several steps. While I don’t have specific details on industrial production methods, here’s a general outline:
Starting Materials: The synthesis begins with commercially available starting materials.
Amide Formation: The amide bond between the thienyl group and the benzamide is formed. This step likely involves coupling reactions using appropriate reagents.
Ether Formation: The ether linkage between the thienyl group and the methoxyphenyl group is created.
Final Steps: Additional functional group modifications and purification steps lead to the final product.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions can yield derivatives with modified functional groups.
Scientific Research Applications
Medicine: Investigate its potential as a GIRK channel activator for neurological disorders.
Chemistry: Study its reactivity and design analogs for drug development.
Biology: Explore its effects on neuronal excitability and ion channel function.
Mechanism of Action
GIRK Activation: The compound likely binds to GIRK channels, leading to channel opening and increased potassium ion flow.
Neuronal Regulation: Activation of GIRK channels affects neuronal membrane potential and excitability.
Comparison with Similar Compounds
Uniqueness: Highlight its novel scaffold and sulfone-based head group.
Similar Compounds: Explore related GIRK channel activators and compare their structures and properties.
Properties
Molecular Formula |
C19H21N3O5S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C19H21N3O5S/c1-27-17-8-6-14(7-9-17)20-18(23)13-2-4-15(5-3-13)21-19(24)22-16-10-11-28(25,26)12-16/h2-9,16H,10-12H2,1H3,(H,20,23)(H2,21,22,24) |
InChI Key |
ZOOSHCBCMXYVMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10988806.png)
![N-(1,3-benzodioxol-5-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B10988810.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide](/img/structure/B10988811.png)
![[4-(3-chlorophenyl)piperazin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B10988817.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10988823.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B10988835.png)
![N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10988843.png)

amino]methyl}-7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B10988849.png)
![N-phenyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10988869.png)
![2-{1-[2-(3-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-[(1-methyl-1H-indol-3-yl)methyl]acetamide](/img/structure/B10988878.png)

![4-hydroxy-6-methyl-1-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B10988895.png)
![N-[5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10988903.png)
